

2C-B-Butterfly mechanism of action on serotonin receptors

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Compound of Interest

Compound Name: 2C-B-Butterfly

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An In-depth Technical Guide on the Mechanism of Action of **2C-B-BUTTERFLY** on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of **2C-B-BUTTERFLY**'s mechanism of action at serotonin receptors. **2C-B-BUTTERFLY**, a conformationally-restricted phenethylamine, is a structural analog of 2C-B and is distinguished by its notable selectivity for the serotonin 2C (5-HT_{2C}) receptor over the 2A (5-HT_{2A}) subtype. [1][2] This document collates available quantitative data on its binding affinity, discusses its functional agonism, and elucidates the primary signaling pathways involved. Detailed experimental protocols for key assays used in its characterization are also provided, alongside visualizations of cellular mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to 2C-B-BUTTERFLY

2C-B-BUTTERFLY, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first developed in 1999 by Michael S. Whiteside and Aaron Monte.[1] It is a ring-expanded homologue of the more widely known 2C-B-FLY.[1] The defining structural feature of **2C-B-BUTTERFLY** is its rigid hexahydrobenzodipyran core, which incorporates the methoxy groups of its parent compound,

2C-B, into a saturated ring system.[1] This conformational restriction is believed to be the basis for its enhanced pharmacological selectivity, particularly its preference for the 5-HT2C receptor. [1] This distinct receptor profile makes it a valuable molecular tool for investigating the roles of the 5-HT2C receptor in the central nervous system.[1]

Serotonin Receptor Binding Profile

The initial characterization of a novel ligand involves determining its binding affinity (K_i) for its target receptors. This is typically achieved through radioligand competition binding assays. **2C-B-BUTTERFLY** has been evaluated for its affinity at various serotonin receptors, with a particular focus on the 5-HT2 subfamily due to the known activity of related phenethylamines.

Quantitative Binding Affinity Data

The binding affinity of **2C-B-BUTTERFLY** and related compounds at key serotonin receptors is summarized below. The data highlights the high affinity of **2C-B-BUTTERFLY** for the 5-HT2A receptor. While literature consistently reports a higher selectivity for the 5-HT2C receptor, specific K_i values for this interaction from publicly accessible scientific databases are not widely disseminated.[1] The primary source for this data is noted as a 2002 publication by Whiteside et al. in Bioorganic & Medicinal Chemistry.[1][2]

Compound	Receptor	K_i (nM)	Reference
2C-B-BUTTERFLY	5-HT2A	1.76	[1]
5-HT2C	Data not available in public domain	[1]	
2C-B	5-HT2A	1.2 (EC50)	[3]
5-HT2C	0.63 (EC50)	[3]	
2C-B-FLY	5-HT2A	High Affinity	[4]
5-HT2C	High Affinity	[4]	

Note: EC50 values for 2C-B are from functional assays but are indicative of high affinity binding.

Functional Activity at Serotonin 5-HT2 Subfamily Receptors

Beyond binding, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding, quantifying potency (EC50) and efficacy (Emax). **2C-B-BUTTERFLY** is characterized as a serotonin receptor agonist.^[1] Like its binding affinities, the specific functional activity data for **2C-B-BUTTERFLY** at 5-HT2A and 5-HT2C receptors were reportedly detailed in the 2002 study by Whiteside et al.^[1]

Quantitative Functional Potency and Efficacy Data

The table below is intended to summarize the functional potency and efficacy of **2C-B-BUTTERFLY**. As this specific data is not available in the public domain, comparative data for the parent compound 2C-B is provided.

Compound	Receptor	Potency (EC50, nM)	Efficacy (Emax, % of 5-HT)	Reference
2C-B-BUTTERFLY	5-HT2A	Data not available	Data not available	[1]
5-HT2C	Data not available	Data not available	[1]	
2C-B	5-HT2A	1.2	101%	[3]
5-HT2C	0.63	98%	[3]	
5-HT2B	13	97%	[3]	

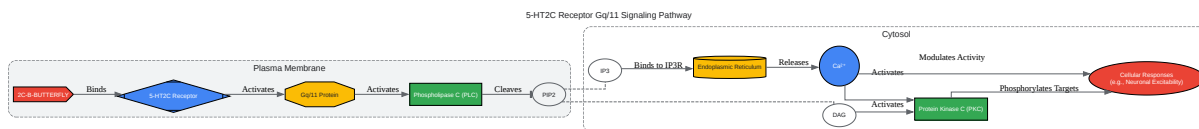
Mechanism of Action: Signaling Pathways

The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.^[1] Activation of this pathway is central to the pharmacological effects of many serotonergic psychedelics. Recent studies also indicate that

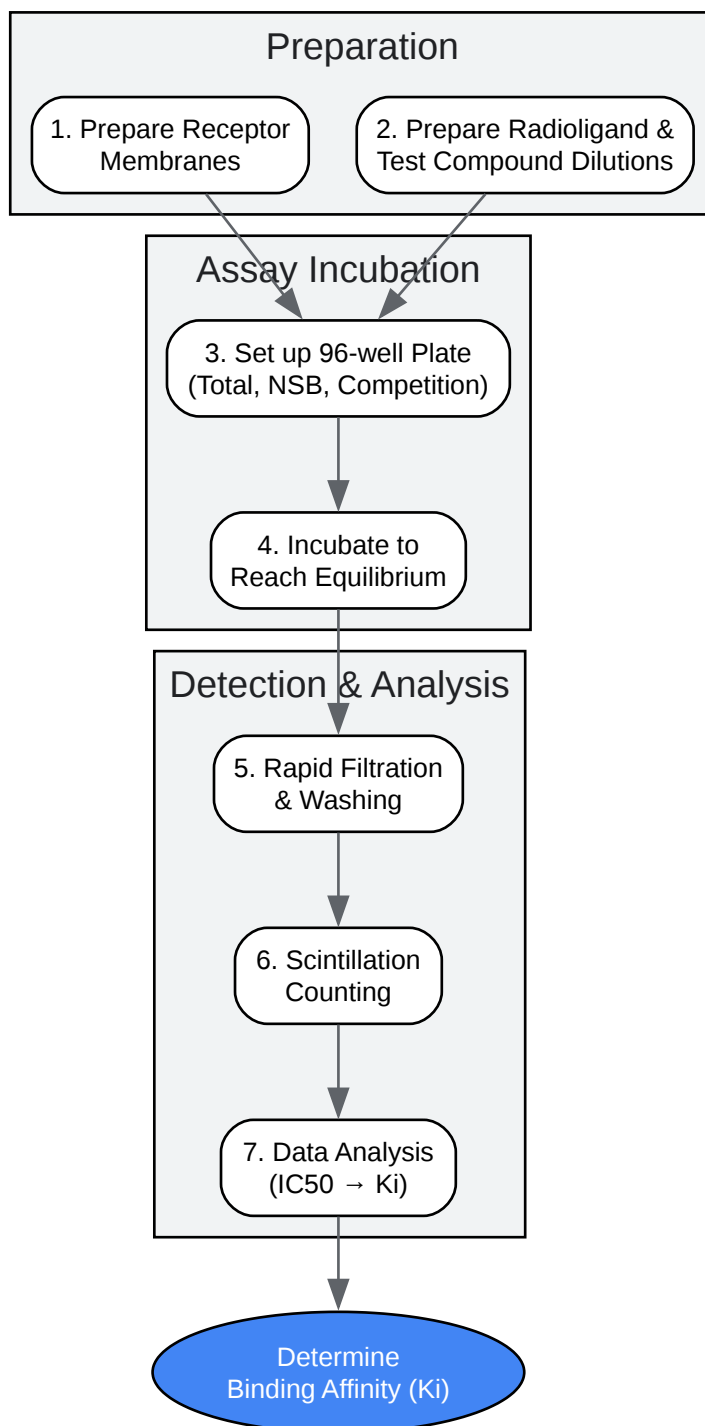
the 5-HT_{2C} receptor can promiscuously couple to other G-proteins, such as Gi/o and G12/13, which may contribute to a more complex signaling profile.^{[5][6]}

5-HT_{2C} Receptor Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT_{2C} receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a well-characterized intracellular signaling cascade detailed in the diagram below.



Radioligand Competition Binding Assay Workflow

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